molecular formula C6H6BrMgNO B1408151 (6-Methoxypyridin-3-yl)magnesium bromide CAS No. 1341189-34-1

(6-Methoxypyridin-3-yl)magnesium bromide

Cat. No. B1408151
CAS RN: 1341189-34-1
M. Wt: 212.33 g/mol
InChI Key: ULIDJXGURUAAFB-UHFFFAOYSA-M
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Description

“(6-Methoxypyridin-3-yl)magnesium bromide” is a chemical compound with the CAS number 1341189-34-1 . It is typically available as a 0.25 M solution in 2-MeTHF .


Molecular Structure Analysis

The molecular formula of “(6-Methoxypyridin-3-yl)magnesium bromide” is C6H6BrMgNO . The InChI code for this compound is 1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .


Physical And Chemical Properties Analysis

“(6-Methoxypyridin-3-yl)magnesium bromide” has a molecular weight of 212.33 . It is typically stored in a refrigerator and shipped at room temperature . The compound is a solution, indicating that it is likely liquid at room temperature .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Pyridazine Synthesis : (6-Methoxypyridin-3-yl)magnesium bromide can be involved in the synthesis of pyridazine compounds. For example, the reaction of 6-methylpyridazin-3(2H)-one with Grignard reagents, like phenyl- and p-methoxyphenyl-magnesium bromide, results in the formation of various pyridazin-3(2H)-ones, demonstrating its utility in complex organic syntheses (Baddar et al., 1972).

  • Structural Characterization : In a study involving the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, the compound showed distinct intermolecular hydrogen bonding patterns, highlighting its role in structural analysis and molecular design (Böck et al., 2021).

  • Deprotection in Organic Synthesis : Magnesium bromide, a component of (6-Methoxypyridin-3-yl)magnesium bromide, is noted for its role in the deprotection of p-methoxybenzyl (PMB) ether, a crucial step in complex organic syntheses such as the preparation of natural products and macrolide antibiotics (Onoda et al., 1997).

Biological and Medicinal Applications

  • Receptor Antagonism for Bone Turnover : A compound identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid showed potential as a potent and selective antagonist of the alpha(v)beta(3) receptor, relevant in the context of bone turnover and osteoporosis (Hutchinson et al., 2003).

  • Cancer Research : Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which include 6-methoxypyridin-3-yl components, have shown significant activity against cancer cell lines, especially the cisplatin-resistant ovarian cancer cell line A2780cis. These findings highlight its potential in cancer therapy (Gallati et al., 2020).

Materials Science and Engineering

  • Bone Regeneration : Magnesium, a component of (6-Methoxypyridin-3-yl)magnesium bromide, is significant in controlling bone apatite structure and density. A study involving the addition of magnesium oxide (MgO) nanoparticles to polycaprolactone/hydroxyapatite composites for 3D-printed scaffolds showed enhanced cell adhesion, proliferation, and differentiation, indicating its importance in bone tissue engineering and regeneration (Roh et al., 2017).

Mechanism of Action

The mechanism of action for “(6-Methoxypyridin-3-yl)magnesium bromide” is not specified in the search results. As a Grignard reagent, it is likely to act as a nucleophile and base in various chemical reactions .

Safety and Hazards

“(6-Methoxypyridin-3-yl)magnesium bromide” is associated with several hazard statements, including H225, H302, H314, H315, H319, H335, and H351 . This indicates that the compound is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .

Relevant Papers One relevant paper discusses the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate . The paper provides insights into the structural motifs and hydrogen bonding patterns of these compounds .

properties

IUPAC Name

magnesium;6-methoxy-3H-pyridin-3-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDJXGURUAAFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-3-yl)magnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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